Vosaroxin

描述

This compound is under investigation for the treatment of Leukemia, Myeloid, Acute.

This compound is a small molecule and a naphthyridine analogue with antineoplastic activity. This compound intercalates into DNA in a site-specific manner and blocks the re-ligation process carried out by topoisomerase II during DNA replication. As a result, inhibition of DNA replication, RNA and protein synthesis occurs, followed by cell cycle arrest at G2 phase and induced p53-independent apoptosis. This agent shows a favorable toxicity profile in several aspects: it does not generate reactive oxygen species, as do anthracyclines, hence reducing the risk of cardiotoxicity; it is not a P-glycoprotein (P-gp) substrate, and thereby evades the common mechanism for multidrug resistance; and it has limited distribution to normal tissues and a more chemically stable molecular structure.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.

has antineoplastic activity; this compound was formerly voreloxin; structure in first source

Structure

3D Structure

属性

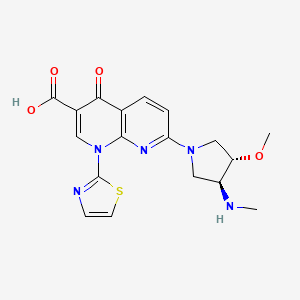

IUPAC Name |

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAFZXJXZHRNAQ-STQMWFEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938662 |

Source

|

| Record name | Vosaroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175414-77-4 |

Source

|

| Record name | Vosaroxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175414-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vosaroxin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vosaroxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11999 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vosaroxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOSAROXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vosaroxin's Mechanism of Action in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosaroxin is a first-in-class anticancer agent, a quinolone derivative, that has been investigated for the treatment of acute myeloid leukemia (AML), particularly in relapsed or refractory cases.[1][2] Its unique chemical structure and mechanism of action distinguish it from other topoisomerase II inhibitors, such as anthracyclines and etoposide.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its anti-leukemic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. A notable characteristic of this compound is its ability to bypass common chemotherapy resistance mechanisms, including P-glycoprotein (P-gp) mediated drug efflux and its activity in cancer cells with mutated or deleted p53.[3][5]

Core Mechanism of Action

This compound's primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[2][6] This inhibition leads to the accumulation of DNA double-strand breaks (DSBs), ultimately triggering cell cycle arrest and apoptosis in cancer cells.[7][8] The process can be broken down into several key steps:

-

DNA Intercalation: this compound intercalates into DNA, with a preference for GC-rich sequences.[2][4] This physical insertion into the DNA helix is a critical first step in its cytotoxic activity.

-

Topoisomerase II Inhibition: By intercalating into DNA, this compound stabilizes the covalent complex between topoisomerase II and DNA, known as the cleavage complex.[3] This prevents the enzyme from re-ligating the DNA strands after inducing a double-strand break, effectively "poisoning" the enzyme.[4]

-

Induction of DNA Double-Strand Breaks: The stabilization of the cleavage complex leads to the accumulation of persistent, site-selective DNA double-strand breaks.[1][7]

-

Cell Cycle Arrest: The presence of extensive DNA damage triggers cell cycle checkpoints, leading to a G2/M phase arrest.[8][9] This halt in the cell cycle prevents the damaged cells from proceeding through mitosis.

-

Apoptosis Induction: If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis.[3][8] this compound-induced apoptosis is notably independent of the tumor suppressor protein p53 status, which is often mutated in resistant cancers.[3]

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound in AML.

| Parameter | Cell Line / Condition | Value | Reference |

| IC50 | MV4-11 (AML) | 0.1 µM | [2] |

| IC90 | MV4-11 (AML) | 1 µM | [2] |

| Mean LD50 | Primary AML blasts (n=88) | 2.30 µM (± 1.87 µM) | [10] |

| Mean LD50 | NB4 (APL) | 0.59 µM (± 0.25 µM) | [4] |

| Mean LD50 | HL-60 (APL) | 0.59 µM (± 0.25 µM) | [4] |

Table 1: In Vitro Potency of this compound in AML Cell Lines and Primary Blasts.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

Topoisomerase II DNA Relaxation Assay

This assay is used to determine the inhibitory effect of this compound on the catalytic activity of topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase IIα

-

5X Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Tris-Borate-EDTA (TBE) buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator

Procedure:

-

Prepare a reaction mixture containing the supercoiled plasmid DNA and 5X reaction buffer on ice.

-

Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (DMSO).

-

Initiate the reaction by adding a fixed amount of human topoisomerase IIα to each tube.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto an agarose gel (e.g., 1% in TBE buffer).

-

Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV illumination.

-

Interpretation: Inhibition of topoisomerase II activity by this compound is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA with increasing drug concentration.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

AML cells (e.g., MV4-11, HL-60)

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed AML cells at an appropriate density and treat with various concentrations of this compound for a specified time (e.g., 24, 48 hours). Include an untreated control.

-

Harvest the cells by centrifugation and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The PI fluorescence is measured in the linear scale.

-

Data Analysis: The DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of this compound-induced cell cycle arrest.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) and membrane integrity.

Materials:

-

AML cells

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Annexin V Binding Buffer (containing Ca2+)

-

Flow cytometer

Procedure:

-

Treat AML cells with this compound as described for the cell cycle analysis.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the samples by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells (due to membrane damage)

-

Visualizations

Signaling Pathway of this compound's Action

References

- 1. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. biorxiv.org [biorxiv.org]

- 4. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in relapsed/refractory acute myeloid leukemia: efficacy and safety in the context of the current treatment landscape - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cancernetwork.com [cancernetwork.com]

- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

Vosaroxin: A Technical Guide to a First-in-Class Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosaroxin is a first-in-class anticancer agent, a quinolone derivative, that functions as a topoisomerase II inhibitor.[1][2] It intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex, leading to replication-dependent double-strand breaks, cell cycle arrest, and subsequent apoptosis.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.

Introduction

This compound (formerly voreloxin, SNS-595) is a synthetic small molecule that represents a novel class of anticancer compounds.[2] Unlike traditional topoisomerase II inhibitors such as anthracyclines and etoposide, this compound's quinolone scaffold confers distinct pharmacological properties.[2][3] Notably, it is not a substrate for the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance, and its activity is independent of p53 status.[4] this compound has been primarily investigated for the treatment of acute myeloid leukemia (AML), particularly in relapsed or refractory patient populations.[5]

Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism:

-

DNA Intercalation: this compound inserts itself between DNA base pairs, particularly at GC-rich sequences.[6]

-

Topoisomerase II Inhibition: By intercalating into DNA, this compound stabilizes the covalent complex formed between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands following the enzyme's cleavage activity, leading to the accumulation of double-strand breaks (DSBs).[2][3]

The resulting DNA damage triggers a cellular DNA damage response (DDR), leading to cell cycle arrest, primarily in the G2/M phase, and ultimately, apoptosis.[2]

Signaling Pathways

This compound-induced DNA double-strand breaks activate the DNA Damage Response (DDR) pathway. A key event in this pathway is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a biomarker for DNA DSBs. This leads to the recruitment of various DNA repair proteins to the site of damage.

Quantitative Data

Preclinical In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity across a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| Various (Mean of 19 lines) | Solid Tumors & Hematologic Cancers | 345 (Range: 40-1155)[2] |

| U87MG | Glioblastoma | ~200[6] |

| T98G | Glioblastoma | ~400[6] |

| U251 | Glioblastoma | ~300[6] |

Clinical Trial Data

| Parameter | This compound + Cytarabine (B982) (n=356) | Placebo + Cytarabine (n=355) | p-value |

| Median Overall Survival | 7.5 months | 6.1 months | 0.061 |

| Complete Remission (CR) Rate | 30.1% | 16.3% | <0.0001 |

| Subgroup: Age ≥ 60 years | |||

| Median Overall Survival | 7.1 months | 5.0 months | 0.006 |

| Complete Remission (CR) Rate | 31.9% | 13.8% | - |

| Safety (Grade ≥3 Adverse Events) | |||

| Febrile Neutropenia | 47% | 33% | - |

| Stomatitis | 15% | 3% | - |

| 30-day all-cause mortality | 8% | 7% | - |

| 60-day all-cause mortality | 20% | 19% | - |

| Parameter | Value |

| Efficacy Population (n=69) | |

| Complete Remission (CR) Rate | 25% |

| CR + CR with incomplete blood count recovery (CRi) | 28% |

| Safety | |

| 30-day all-cause mortality | 2.5% |

| Maximum Tolerated Dose (MTD) - Schedule A | 80 mg/m² |

| Recommended Phase 2 Dose - Schedule B | 90 mg/m² |

This study was a Phase 2 trial investigating the combination of this compound with azacitidine in older patients with newly diagnosed AML.

Preclinical Pharmacokinetics

| Parameter | Value |

| Mean Total Body Clearance | ~4 L/h[2] |

| Average Terminal Half-life | ~25 hours[4] |

| Primary Excretion Route | Non-renal[4] |

| Metabolism | Minimally metabolized; N-desmethylthis compound is the only circulating metabolite.[7] |

Experimental Protocols

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of this compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

Methodology:

-

Reaction Setup: In a microcentrifuge tube on ice, combine supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase II assay buffer, and ATP.

-

Compound Addition: Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Enzyme Addition: Initiate the reaction by adding human topoisomerase II enzyme.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

-

Visualization: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light.

-

Analysis: Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and a decrease in the relaxed DNA form in the presence of this compound.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control for a specified duration (e.g., 72 hours).[8]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired time period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[11]

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[11]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[12][13]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

DNA Damage Assay (γH2AX Immunofluorescence)

This assay visualizes and quantifies the formation of DNA double-strand breaks by detecting γH2AX foci.

Methodology:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or a vehicle control.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).[14][15]

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).[14]

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γH2AX.[14]

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Regulatory Status

This compound has been granted orphan drug designation for the treatment of AML by both the U.S. Food and Drug Administration (FDA) and the European Commission.[16] It also received Fast Track designation from the FDA.[16] However, the Phase 3 VALOR trial did not meet its primary endpoint of a statistically significant improvement in overall survival in the overall patient population, although a benefit was observed in certain subgroups.[17][18] As of the latest available information, this compound has not received marketing approval from the FDA or the European Medicines Agency (EMA).

Conclusion

This compound is a potent, first-in-class topoisomerase II inhibitor with a distinct mechanism of action and pharmacological profile compared to existing therapies. Its activity in preclinical models and clinical trials, particularly in combination with cytarabine for relapsed or refractory AML, has demonstrated its potential as an anticancer agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key data and outlining essential experimental protocols for its further investigation. While regulatory approval has not yet been achieved, the data suggest that this compound may hold promise for specific patient populations, warranting continued research and clinical evaluation.

References

- 1. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism and disposition of the anticancer quinolone derivative this compound, a novel inhibitor of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 13. kumc.edu [kumc.edu]

- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]

- 17. cancernetwork.com [cancernetwork.com]

- 18. firstwordpharma.com [firstwordpharma.com]

Vosaroxin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vosaroxin is a first-in-class anticancer agent belonging to the quinolone derivative class. It functions as a topoisomerase II inhibitor, a critical enzyme in DNA replication and repair. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound induces site-selective double-strand DNA breaks. This damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately leads to apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its detailed mechanism of action. It is intended to serve as a valuable resource for researchers and professionals involved in the development and study of novel anticancer therapeutics.

Chemical Structure and Properties

This compound is a synthetic naphthyridine derivative with a unique chemical scaffold that distinguishes it from other topoisomerase II inhibitors like anthracyclines and etoposide.

Chemical Structure:

IUPAC Name: 7-[(3S,4S)-3-Methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[1]

Chemical Formula: C₁₈H₁₉N₅O₄S[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 401.44 g/mol | [1] |

| Appearance | White to beige powder | Sigma-Aldrich |

| Melting Point | Not explicitly reported, exists as a powder at standard conditions. | N/A |

| Boiling Point | 652.0 ± 65.0 °C at 760 mmHg | [2] |

| Solubility | Water: 1 mg/mL (warmed) DMSO: 2 mg/mL (warmed) | Sigma-Aldrich |

| pKa | Not explicitly reported. Prediction tools may be used for estimation. | N/A |

| Optical Activity | [α]/D +42 to +52°, c = 1 in 0.1 M NaOH | Sigma-Aldrich |

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-step process targeting DNA replication and integrity. The core of its mechanism is the inhibition of topoisomerase II, a crucial enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3]

DNA Intercalation and Topoisomerase II Inhibition

This compound first intercalates into the DNA double helix, with a preference for GC-rich sequences.[4] This interaction is a prerequisite for its inhibitory effect on topoisomerase II. Following intercalation, this compound stabilizes the covalent complex formed between topoisomerase II and DNA, known as the cleavage complex.[3] This stabilization prevents the enzyme from re-ligating the DNA strands after it has introduced a double-strand break to relieve torsional stress. The persistence of these breaks transforms transient physiological DNA cleavage into permanent, cytotoxic DNA lesions.[3]

Induction of DNA Double-Strand Breaks and Cell Cycle Arrest

The accumulation of unrepaired DNA double-strand breaks triggers a DNA damage response. This response leads to the activation of cell cycle checkpoints, primarily causing an arrest in the G2/M phase of the cell cycle.[4][5][6] This G2 arrest prevents the cell from entering mitosis with damaged DNA, providing an opportunity for DNA repair. However, in cancer cells with extensive this compound-induced damage, the repair capacity is often overwhelmed.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the cell is directed towards programmed cell death, or apoptosis. This compound-induced apoptosis is a key contributor to its anticancer activity.[4][7][8] Notably, this process can occur in a p53-independent manner, which is a significant advantage as the p53 tumor suppressor gene is often mutated and non-functional in many cancers.[9] The apoptotic cascade involves the activation of caspases, which are proteases that execute the dismantling of the cell.

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action.

Experimental Protocols

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 30 µg/mL BSA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Proteinase K

-

SDS (Sodium Dodecyl Sulfate)

-

Loading Dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound or vehicle control.

-

Add human topoisomerase II to each reaction mixture to initiate the reaction.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS and Proteinase K to digest the enzyme.

-

Add loading dye to each sample.

-

Load the samples onto an agarose gel.

-

Perform gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

-

Stain the gel with a DNA stain and visualize the DNA bands under UV light. An increase in the linear DNA band in the presence of this compound indicates stabilization of the cleavage complex.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cold 70% Ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a desired period (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and centrifugation.

-

Wash the cells with PBS.

-

Fix the cells by resuspending the pellet in cold 70% ethanol and incubating at -20°C for at least 2 hours.[10]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[11][12]

-

Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will allow for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

// Nodes Start [label="Seed Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Harvest [label="Harvest and Wash Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Fixation [label="Fix with Cold Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Staining [label="Stain with Propidium Iodide\nand RNase A", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Flow Cytometry Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Quantify Cell Cycle\nDistribution", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Treatment; Treatment -> Harvest; Harvest -> Fixation; Fixation -> Staining; Staining -> Analysis; Analysis -> End; }

References

- 1. This compound | C18H19N5O4S | CID 9952884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. oncotarget.com [oncotarget.com]

- 6. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. The preclinical discovery of this compound for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phase Ib study of this compound, an anticancer quinolone derivative, in patients with relapsed or refractory acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Flow cytometry with PI staining | Abcam [abcam.com]

The Discovery and Synthesis of Vosaroxin (SNS-595): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosaroxin (formerly SNS-595) is a first-in-class anticancer agent belonging to the quinolone derivative class.[1][2] It was identified through a screening of novel quinolone derivatives for potent antineoplastic activity that preferentially targets mammalian topoisomerase II. Developed by Sunesis Pharmaceuticals, this compound has been investigated primarily for the treatment of relapsed or refractory acute myeloid leukemia (AML).[2][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.

Discovery and Rationale

The discovery of this compound was rooted in the established antibacterial properties of quinolones, which induce DNA damage in bacteria by inhibiting DNA gyrase and topoisomerase IV, the functional analogs of mammalian topoisomerase II.[3] The homology between these bacterial and mammalian enzymes provided the rationale for screening quinolone derivatives for selective anticancer activity.[4] this compound emerged from a cell-based screen using mouse P388 leukemia cells, where structure-activity relationships of novel quinolone derivatives were examined to identify a compound with potent and selective inhibition of mammalian topoisomerase II.

Chemical Synthesis of this compound

The synthesis of this compound is based on the construction of a 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid core. The key steps, as described by Tsuzuki and colleagues in 2004, are outlined below.

Experimental Protocol: Synthesis of this compound

The synthesis involves a multi-step process starting from nicotinoyl acetate (B1210297).

-

Formation of the Enaminoester: Nicotinoyl acetate is reacted with ethyl orthoformate and acetic anhydride, followed by a reaction with 2-aminothiazole (B372263) to yield the corresponding enaminoester.

-

Cyclization to form the Naphthyridine Core: The enaminoester undergoes a base-assisted cyclization to form the 1,8-naphthyridine (B1210474) derivative.

-

Coupling Reaction: The naphthyridine intermediate is then coupled with the appropriate aminopyrrolidine derivative at the C-7 position.

-

Hydrolysis: The final step involves the acidic hydrolysis of the ester to yield the carboxylic acid, this compound.

Mechanism of Action

This compound exerts its anticancer effects through a dual mechanism: DNA intercalation and inhibition of topoisomerase II.[5] This leads to the stabilization of topoisomerase II-DNA cleavage complexes, resulting in site-selective double-strand DNA breaks, G2 cell cycle arrest, and subsequent apoptosis.[1][6]

Signaling Pathway of this compound's Action

Caption: this compound's mechanism of action leading to apoptosis.

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay is used to determine the inhibitory effect of a compound on the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA).

Materials:

-

Human Topoisomerase II enzyme

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II reaction buffer

-

ATP solution

-

This compound (or other test compounds)

-

STEB (Stop buffer: 40% sucrose, 100 mM Tris-HCl pH 8, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose (B213101) gel (1%)

-

Ethidium (B1194527) bromide staining solution

Procedure:

-

On ice, prepare a reaction mixture containing the 10x reaction buffer, ATP, and kDNA.

-

Add the test compound (this compound) at various concentrations to the reaction tubes.

-

Initiate the reaction by adding diluted Topoisomerase II enzyme to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge for 2 minutes.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Run the gel at 85V for approximately 1 hour.

-

Stain the gel with ethidium bromide and visualize under a UV transilluminator.

Expected Results: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in fast-migrating minicircles. An effective inhibitor like this compound will prevent this, causing the kDNA to remain in the well or migrate as a high molecular weight complex.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of this compound on cell cycle progression.

Materials:

-

Myeloid leukemia cell lines (e.g., NB4, HL-60)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (B145695) (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase)

-

Flow cytometer

Procedure:

-

Culture myeloid leukemia cells to the desired density.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 12 hours).

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol and storing at -20°C.

-

Before analysis, pellet the fixed cells and resuspend in PI staining solution.

-

Incubate at 37°C for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer.

Expected Results: Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, indicating a G2 arrest.[7]

Preclinical and Clinical Data

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a broad range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| P388 | Murine Leukemia | - | |

| Various (19 lines) | Solid Tumors & Hematologic Cancers | Mean: 345 (Range: 40-1155) | [1] |

| Primary AML Blasts | Acute Myeloid Leukemia | Mean LD50: 2300 | [8] |

Clinical Trial Data (VALOR Study)

The Phase III VALOR trial was a randomized, double-blind, placebo-controlled study evaluating this compound in combination with cytarabine (B982) in patients with relapsed or refractory AML.[5]

| Endpoint | This compound + Cytarabine | Placebo + Cytarabine | p-value | Reference |

| Median Overall Survival (All Patients) | 7.5 months | 6.1 months | 0.061 | [5][9] |

| Median Overall Survival (Patients ≥60 years) | 7.1 months | 5.0 months | 0.003 | [5] |

| Complete Remission Rate (All Patients) | 30.1% | 16.3% | <0.0001 | [9] |

Visualizations

This compound Synthesis Workflow

Caption: Key stages in the chemical synthesis of this compound.

Topoisomerase II Decatenation Assay Workflow

Caption: Experimental workflow for the Topoisomerase II decatenation assay.

Conclusion

This compound represents a significant development in the search for novel anticancer agents, particularly for challenging malignancies like AML. Its unique mechanism of action, involving both DNA intercalation and topoisomerase II inhibition, distinguishes it from other chemotherapeutic agents. The synthetic route to this compound is well-established, and various in vitro and in vivo assays have been utilized to characterize its biological activity. While the VALOR trial did not meet its primary endpoint in the overall population, it demonstrated a significant survival benefit in a subset of older patients with relapsed or refractory AML, highlighting the potential for targeted therapeutic strategies with this compound. Further research may continue to elucidate the full potential of this compound in the oncology landscape.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapies for acute myeloid leukemia: this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. inspiralis.com [inspiralis.com]

Vosaroxin's Targeted Assault on Cancer: An In-depth Technical Guide to DNA Intercalation at GC-Rich Sites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosaroxin is a first-in-class anticancer quinolone derivative that represents a significant advancement in the field of oncology, particularly in the treatment of acute myeloid leukemia (AML).[1][2] Its unique mechanism of action, which involves the targeted intercalation into DNA at GC-rich sequences and subsequent inhibition of topoisomerase II, distinguishes it from other chemotherapeutic agents.[2][3] This technical guide provides a comprehensive overview of the core mechanism of this compound, focusing on its interaction with DNA, the resulting cellular consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism of Action: A Two-Pronged Attack

This compound's anticancer activity stems from a dual mechanism that ultimately leads to site-selective DNA damage and apoptosis.[4] Unlike other topoisomerase II inhibitors, such as anthracyclines, this compound's cytotoxicity is primarily attributed to its functions as a DNA intercalator and a topoisomerase II poison, without the significant production of reactive oxygen species.[2]

DNA Intercalation at GC-Rich Sequences

This compound exhibits a preferential binding to guanine-cytosine (GC)-rich regions of the DNA double helix.[2][3] This site-selectivity is a characteristic feature of its quinolone scaffold.[3] By inserting itself between the base pairs of the DNA, this compound alters the topology of the helix, creating a physical impediment to essential cellular processes such as DNA replication and transcription.

Experimental Protocol: DNA Footprinting Analysis

DNA footprinting is a high-resolution technique used to identify the specific DNA sequences where a molecule like this compound binds.

Objective: To determine the preferential binding sites of this compound on a DNA fragment.

Materials:

-

DNA fragment of interest (radiolabeled at one end)

-

This compound

-

DNase I

-

DNase I reaction buffer

-

Stop solution (containing EDTA)

-

Formamide loading buffer

-

Polyacrylamide gel

-

Gel electrophoresis apparatus

-

Phosphorimager or X-ray film

Methodology:

-

Probe Preparation: A DNA fragment with a known sequence is labeled at one end with a radioactive isotope (e.g., ³²P).

-

Binding Reaction: The end-labeled DNA probe is incubated with varying concentrations of this compound to allow for binding equilibrium to be reached. A control reaction without this compound is also prepared.

-

DNase I Digestion: A limited amount of DNase I is added to the binding reactions. DNase I will randomly cleave the DNA backbone, except where it is protected by the bound this compound. The reaction is carefully timed to ensure, on average, only one cut per DNA molecule.

-

Reaction Termination: The digestion is stopped by the addition of a stop solution containing EDTA, which chelates the Mg²⁺ ions required for DNase I activity.

-

Denaturation and Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

-

Visualization: The gel is dried and exposed to a phosphorimager screen or X-ray film. The resulting autoradiogram will show a ladder of bands corresponding to the different-sized DNA fragments.

-

Analysis: In the lanes containing this compound, a "footprint" will appear as a region with a significant reduction or absence of bands. This footprint corresponds to the DNA sequence where this compound was bound, protecting it from DNase I cleavage. The precise location of the binding site can be determined by running a DNA sequencing ladder of the same fragment alongside the footprinting reactions.

Topoisomerase II Inhibition

Following intercalation, this compound traps topoisomerase II, an essential enzyme that resolves DNA topological problems during replication, in a covalent complex with DNA.[3] This "poisoning" of the enzyme prevents the re-ligation of the double-strand breaks that topoisomerase II creates to carry out its function. The accumulation of these unrepaired double-strand breaks triggers a cascade of cellular responses.[3]

Experimental Protocol: Topoisomerase II DNA Cleavage Assay

This assay is used to determine the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an accumulation of cleaved DNA.

Objective: To assess the inhibitory effect of this compound on topoisomerase II activity.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human topoisomerase IIα

-

This compound

-

Assay buffer (containing ATP)

-

Stop solution (containing SDS and proteinase K)

-

Gel electrophoresis apparatus

-

DNA staining dye (e.g., ethidium (B1194527) bromide)

-

UV transilluminator

Methodology:

-

Reaction Setup: Reactions are prepared containing supercoiled plasmid DNA, human topoisomerase IIα, and varying concentrations of this compound in an appropriate assay buffer. A control reaction without this compound is included.

-

Incubation: The reactions are incubated at 37°C to allow for the topoisomerase II-mediated DNA cleavage and re-ligation cycle.

-

Complex Trapping: The addition of a stop solution containing SDS and proteinase K terminates the reaction and traps the covalent topoisomerase II-DNA complexes. Proteinase K digests the topoisomerase II, releasing the cleaved DNA.

-

Agarose Gel Electrophoresis: The DNA products are separated on an agarose gel.

-

Visualization and Analysis: The gel is stained with a DNA-intercalating dye and visualized under UV light. The conversion of supercoiled DNA to linear DNA is indicative of topoisomerase II inhibition. An increase in the amount of linear DNA with increasing concentrations of this compound demonstrates its inhibitory activity.

Cellular Consequences of this compound Action

The DNA damage induced by this compound triggers a series of cellular events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

The presence of double-strand DNA breaks activates cellular DNA damage response pathways. This leads to the activation of checkpoint kinases which halt the cell cycle, primarily at the G2/M phase, to allow time for DNA repair.[2][5] If the damage is too extensive to be repaired, the cell is targeted for programmed cell death.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in the different phases of the cell cycle based on their DNA content.

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Ethanol (B145695) (70%, ice-cold)

-

Propidium (B1200493) iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Methodology:

-

Cell Culture and Treatment: Cells are seeded and allowed to attach overnight. They are then treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24, 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.

-

Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while vortexing to prevent clumping. The fixed cells can be stored at -20°C.

-

Staining: The fixed cells are washed to remove the ethanol and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates into the DNA, and its fluorescence is proportional to the DNA content. RNase A is included to degrade RNA and prevent its staining.

-

Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the PI signal is measured for each cell.

-

Data Analysis: The data is analyzed using cell cycle analysis software. A histogram of DNA content is generated, which will show distinct peaks corresponding to cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases. An accumulation of cells in the G2/M peak after this compound treatment indicates cell cycle arrest at this phase.

Induction of Apoptosis

The irreparable DNA damage caused by this compound ultimately triggers the intrinsic pathway of apoptosis. This process is characterized by the activation of a cascade of caspases, which are proteases that execute the dismantling of the cell.

Experimental Protocol: Caspase Activation Assay

This assay measures the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.

Objective: To quantify the activation of caspases in response to this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

Cell lysis buffer

-

Fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3)

-

Microplate reader

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound or a vehicle control. After the treatment period, the cells are harvested and lysed to release the intracellular contents, including caspases.

-

Caspase Activity Measurement: The cell lysate is incubated with a specific caspase substrate. The substrate is designed to be cleaved by the active caspase, resulting in the release of a fluorescent or colored molecule.

-

Detection: The fluorescence or absorbance is measured using a microplate reader.

-

Analysis: An increase in the signal in this compound-treated cells compared to control cells indicates the activation of the specific caspase and the induction of apoptosis.

Quantitative Data Summary

| Parameter | Cell Line | Value | Reference |

| IC50 | U251 (Glioblastoma) | 50-100 nmol/L (in combination with radiation) | [6] |

| DU145 (Prostate Cancer) | 50-100 nmol/L (in combination with radiation) | [6] | |

| MiaPaca-2 (Pancreatic Cancer) | 50-100 nmol/L (in combination with radiation) | [6] | |

| IC50 | Myeloid Leukemia Cells | Potent inhibitor of growth (specific value not provided) | [2] |

Visualizing the Molecular Pathways and Workflows

Caption: Mechanism of action of this compound.

Caption: Key experimental workflows.

Caption: this compound-induced apoptotic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Radiosensitization by the novel DNA intercalating agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Mechanism: A Technical Guide to Vosaroxin-Induced G2/M Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vosaroxin is a first-in-class anticancer quinolone derivative that has demonstrated significant activity in hematological malignancies, particularly acute myeloid leukemia (AML).[1][2][3] Its primary mechanism of action involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and chromosome segregation.[2][3] This inhibition leads to the formation of site-selective DNA double-strand breaks (DSBs), triggering a cascade of cellular responses that culminate in G2/M phase cell cycle arrest and apoptosis.[2][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced G2/M arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways. Notably, this compound's efficacy is independent of p53 status and it is not a substrate for the P-glycoprotein (P-gp) efflux pump, two common mechanisms of chemotherapy resistance.[2][5]

Core Mechanism of Action

This compound exerts its cytotoxic effects by intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex.[2][3] This prevents the re-ligation of the DNA strands, leading to the accumulation of DSBs, particularly in GC-rich regions.[3][4] The presence of these DNA lesions activates the DNA Damage Response (DDR) pathway, a sophisticated signaling network that senses DNA damage and coordinates cell cycle arrest and DNA repair or, if the damage is irreparable, apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro and clinical efficacy of this compound, highlighting its potency and clinical activity.

Table 1: In Vitro Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| U87MG | Glioblastoma | 150 |

| U251 | Glioblastoma | 200 |

| T98G | Glioblastoma | 250 |

| Mean of 19 solid tumor and hematologic cancer cell lines | Various | 345 (range 40-1155) |

Data compiled from multiple preclinical studies.[2][6]

Table 2: Clinical Efficacy of this compound in the VALOR Trial (Relapsed/Refractory AML)

| Endpoint | This compound + Cytarabine (B982) (n=356) | Placebo + Cytarabine (n=355) | p-value |

| Median Overall Survival | 7.5 months | 6.1 months | 0.061 |

| Complete Remission (CR) Rate | 30.1% | 16.3% | < 0.0001 |

| Subgroup: Patients ≥60 years (n=451) | |||

| Median Overall Survival | 7.1 months | 5.0 months | 0.006 |

| Complete Remission (CR) Rate | 31.9% | 13.8% | < 0.0001 |

Data from the Phase 3 VALOR trial.[1][7][8]

Signaling Pathways of this compound-Induced G2/M Arrest

The induction of DNA DSBs by this compound triggers a complex signaling cascade that enforces a G2/M cell cycle checkpoint. This allows the cell time to repair the damaged DNA before proceeding into mitosis. If the damage is too severe, this checkpoint can signal for the initiation of apoptosis.

Caption: this compound-induced DNA damage signaling pathway leading to G2/M arrest.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for specified time periods.

-

Harvesting: Harvest cells by trypsinization or scraping.

-

Washing: Wash the cells once with cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in PI staining solution. Incubate for 15-30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to model the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This protocol describes the detection of key proteins involved in the G2/M checkpoint and apoptosis.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-CDK1, anti-γH2AX, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for γH2AX Foci Formation

This protocol is for visualizing DNA double-strand breaks through the detection of γH2AX foci.

Materials:

-

Cells grown on coverslips

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Treatment and Fixation: Treat cells grown on coverslips with this compound. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Blocking: Block with blocking buffer for 1 hour.

-

Antibody Incubation: Incubate with the primary anti-γH2AX antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize and quantify the γH2AX foci using a fluorescence microscope.

Conclusion

This compound's induction of G2/M cell cycle arrest is a direct consequence of its primary mechanism of action as a topoisomerase II inhibitor. The resulting DNA double-strand breaks activate the DNA damage response pathway, leading to the inhibition of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the molecular pharmacology of this compound and other topoisomerase II inhibitors. Further research into the intricate details of the signaling pathways and the interplay with other cellular processes will continue to enhance our understanding of this potent anticancer agent and inform the development of more effective cancer therapies.

References

- 1. This compound plus cytarabine versus placebo plus cytarabine in patients with first relapsed or refractory acute myeloid leukaemia (VALOR): a randomised, controlled, double-blind, multinational, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and Pharmacologic Properties of the Anticancer Quinolone Derivative this compound: A New Therapeutic Agent for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ATR- and ATM-Mediated DNA Damage Response Is Dependent on Excision Repair Assembly during G1 but Not in S Phase of Cell Cycle | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

- 7. fiercebiotech.com [fiercebiotech.com]

- 8. cancernetwork.com [cancernetwork.com]

Vosaroxin induction of apoptosis in leukemia cells

An In-depth Technical Guide: Vosaroxin's Induction of Apoptosis in Leukemia Cells

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a first-in-class anticancer quinolone derivative that demonstrates significant efficacy against leukemia cells, particularly in the context of Acute Myeloid Leukemia (AML).[1] Its mechanism of action is centered on the induction of extensive, replication-dependent DNA damage, which culminates in p53-independent apoptosis.[2][3] As a potent topoisomerase II inhibitor, this compound intercalates into DNA at G-C rich sequences, trapping the enzyme-DNA complex and generating irreversible double-strand breaks (DSBs).[4][5] This leads to cell cycle arrest, primarily at the G2/M phase, and subsequent activation of the apoptotic cascade.[6][7] Notably, its function bypasses common resistance mechanisms, including P-glycoprotein (P-gp) efflux and p53 mutation status, and it does not produce significant reactive oxygen species (ROS), distinguishing it from other topoisomerase inhibitors like anthracyclines.[4][5][8] This guide provides a detailed examination of the molecular mechanisms, quantitative effects, and key experimental methodologies related to this compound-induced apoptosis in leukemia.

Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound's primary cytotoxic activity stems from its dual function as a DNA intercalator and a topoisomerase II "poison."

-

DNA Intercalation : this compound's planar quinolone core selectively inserts itself between DNA base pairs, with a preference for GC-rich regions.[2][4]

-

Topoisomerase II Inhibition : This intercalation occurs in proximity to topoisomerase II, an essential enzyme that manages DNA topology during replication by creating transient double-strand breaks. This compound stabilizes the covalent bond between topoisomerase II and the cleaved DNA, forming a "cleavable complex."[2][8]

-

Formation of Double-Strand Breaks (DSBs) : The collision of replication forks with these stabilized complexes converts the transient breaks into permanent, replication-dependent DSBs.[1][6]

-

DNA Damage Response & Cell Cycle Arrest : The accumulation of DSBs triggers a robust DNA Damage Response (DDR). A key marker of this response is the phosphorylation of histone H2AX to form γH2AX, which accumulates at the sites of damage.[9][10] This DDR activation leads to a halt in cell cycle progression, predominantly in the G2/M and S phases, to allow for DNA repair.[5]

-

Induction of Apoptosis : When the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[7][9] A crucial feature of this compound is that this apoptotic induction is independent of the tumor suppressor protein p53, a common site of mutation-conferred chemoresistance.[5][9]

Figure 1. this compound's core mechanism of action on DNA.

The Apoptotic Signaling Pathway

The extensive DNA damage caused by this compound primarily triggers the intrinsic (or mitochondrial) pathway of apoptosis. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

Figure 2. this compound-induced intrinsic apoptotic pathway.

Quantitative Data Presentation

The efficacy of this compound has been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Leukemia Models

| Cell Line / Sample Type | Leukemia Type | Parameter | Value (μM) | Citation |

| Primary AML Blasts (n=88) | AML | LD₅₀ (mean ± SD) | 2.30 ± 1.87 | [5][11] |

| HL-60 | Promyelocytic Leukemia | LD₅₀ | 0.061 | [5] |

| NB4 | Promyelocytic Leukemia | LD₅₀ | 0.203 | [5] |

| K562 | Chronic Myeloid Leukemia | N/A | Active (p53-null) | [5][11] |

| MV4-11 | AML | IC₅₀ | 0.1 | [12] |

| 19 Hematologic/Solid Tumors | Various | IC₅₀ (mean) | 0.345 |

LD₅₀ (Lethal Dose, 50%) is the concentration required to kill 50% of cells. IC₅₀ (Half-maximal inhibitory concentration) is the concentration required to inhibit a biological process by 50%.

Table 2: Effect of this compound on Cell Cycle and Apoptosis

| Cell Line | Treatment | Effect | Observation | Citation |

| NB4 & HL-60 | 12h this compound | Cell Cycle Arrest | Statistically significant decrease in G1 phase; accumulation in S and G2 phases. | [5][13] |

| NB4 & HL-60 | 48h this compound | Apoptosis Induction | Significant, dose-dependent increase in Annexin V positive cells. | [5] |

Table 3: Summary of Key Clinical Trial Outcomes in Relapsed/Refractory AML

| Trial | Treatment Arms | Key Patient Group | Efficacy Endpoint | Result | Citation |

| Phase Ib (NCT00246662) | This compound Monotherapy | R/R Leukemia (85% AML) | Complete Remission (CR/CRi) | 7% (5/73 patients) | [9] |

| Morphologic Leukemia-Free | 15% (11/73 patients) | [9] | |||

| Phase Ib/II (NCT00541866) | This compound + Cytarabine (B982) | R/R AML | CR Rate | 25% | [14] |

| VALOR (Phase III) | This compound + Cytarabine | R/R AML (≥60 years) | CR Rate | 25.8% vs 10.4% (Placebo) | [15] |

| vs. Placebo + Cytarabine | Median Overall Survival | 6.5 vs 3.9 months (Placebo) | [15] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research.

Protocol 1: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol quantifies the percentage of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

1. Cell Culture and Treatment:

- Seed leukemia cells (e.g., HL-60, NB4) in appropriate culture medium at a density of 0.5 x 10⁶ cells/mL.

- Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1.0 µM) and a vehicle control (e.g., DMSO) for a specified time, typically 24-48 hours.

2. Cell Harvesting and Washing:

- Harvest suspension cells by transferring them to a 1.5 mL microcentrifuge tube.

- Centrifuge at 300 x g for 5 minutes at room temperature.

- Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation.

3. Staining:

- Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

- Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (100 µg/mL).

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

- Add 400 µL of 1X Binding Buffer to each tube.

- Analyze the samples on a flow cytometer within one hour.

- Use FITC (for Annexin V) and PerCP or a similar channel (for PI) for detection.

- Gate the cell population based on forward and side scatter to exclude debris.

- Analyze the fluorescence to distinguish four populations:

- Viable cells: Annexin V- / PI-

- Early Apoptotic: Annexin V+ / PI-

- Late Apoptotic/Necrotic: Annexin V+ / PI+

- Necrotic: Annexin V- / PI+

// Node Definitions

start [label="Start:\nLeukemia Cell Culture", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

treat [label="Treat with this compound\n(e.g., 24-48h)", fillcolor="#FBBC05", fontcolor="#202124"];

harvest [label="Harvest & Wash Cells\n(PBS)", fillcolor="#F1F3F4", fontcolor="#202124"];

stain [label="Stain:\n+ Annexin V-FITC\n+ Propidium Iodide (PI)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

incubate [label="Incubate\n(15 min, Dark)", fillcolor="#F1F3F4", fontcolor="#202124"];

analyze [label="Flow Cytometry\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End:\nQuantify Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> treat -> harvest -> stain -> incubate -> analyze -> end;

}

"text-align: center; font-family: Arial, sans-serif; font-size: 12px;">Figure 3. Experimental workflow for apoptosis assessment.

Protocol 2: Western Blot Analysis for DNA Damage (γH2AX)

This method detects the induction of γH2AX, a direct marker of DNA double-strand breaks.

1. Protein Extraction:

* Treat and harvest cells as described above.

* Lyse the cell pellet on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

* Centrifuge at 14,000 x g for15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

* Determine protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

* Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

* Separate proteins on a 10-12% SDS-polyacrylamide gel.

* Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Immunoblotting:

* Block the membrane for1 hour at room temperature in5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

* Incubate the membrane overnight at 4°C with a primary antibody against phospho-Histone H2A.X (Ser139). Use an antibody for a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.

* Wash the membrane three times with TBST.

* Incubate with an appropriate HRP-conjugated secondary antibody for1 hour at room temperature.

* Wash three times with TBST.

4. Detection:

* Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

* Visualize the protein bands using a chemiluminescence imaging system. Increased signal for γH2AX in this compound-treated samples indicates DSB formation.

[14]

Protocol 3: Topoisomerase II DNA Relaxation Assay

This in vitro assay confirms that this compound directly inhibits the catalytic activity of topoisomerase II.

[2][4][8]

1. Reaction Setup:

* In a microcentrifuge tube on ice, prepare a reaction mix containing:

* 10X Topoisomerase II Reaction Buffer (typically 50 mM Tris-HCl, 125 mM NaCl, 50 mM MgCl₂, 5 mM DTT, 10 mM ATP).

* ~200-300 ng of supercoiled plasmid DNA (e.g., pBR322) as the substrate.

* this compound at various concentrations (or DMSO as a control).

* Nuclease-free water to the final volume.

2. Enzyme Addition and Incubation:

* Add a specific number of units (e.g., 1-2 units) of purified human topoisomerase IIα enzyme to the reaction mix.

* Incubate the reaction at 37°C for30 minutes.

3. Reaction Termination:

* Stop the reaction by adding a stop buffer/loading dye containing SDS and/or Proteinase K to dissociate the enzyme from the DNA.

4. Gel Electrophoresis:

* Load the samples onto a 1% agarose (B213101) gel.

* Run the gel at ~85V for2-3 hours to separate the different DNA topoisomers.

5. Visualization and Interpretation:

* Stain the gel with ethidium (B1194527) bromide or SYBR Safe and visualize under UV light.

* Interpretation :

* No Enzyme Control : A single, fast-migrating band of supercoiled DNA.

* Enzyme + Vehicle Control : A slower-migrating band (or ladder) of relaxed DNA, as the enzyme has successfully unwound the supercoiled plasmid.

* Enzyme + this compound : An inhibition of the enzyme's activity will result in the persistence of the fast-migrating supercoiled DNA band in a dose-dependent manner. The IC₅₀ can be determined by quantifying band intensity.

References

- 1. This compound - Treatment for Myeloid Leukaemia - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. inspiralis.com [inspiralis.com]

- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a novel topoisomerase-II inhibitor with efficacy in relapsed and refractory acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]